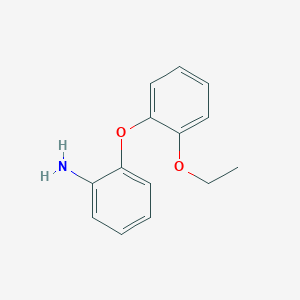

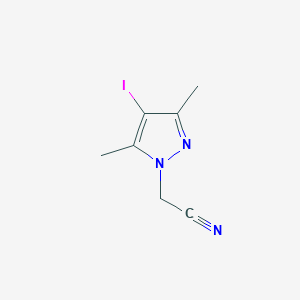

![molecular formula C17H33N3O2 B1328250 Ethyl 4-{[3-(4-methylpiperidin-1-YL)propyl]-amino}piperidine-1-carboxylate CAS No. 1119451-19-2](/img/structure/B1328250.png)

Ethyl 4-{[3-(4-methylpiperidin-1-YL)propyl]-amino}piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-{[3-(4-methylpiperidin-1-YL)propyl]-amino}piperidine-1-carboxylate is a chemical compound with the molecular formula C17H33N3O2 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring which bears a carboxylic acid group . The molecular weight of this compound is 311.46 .Scientific Research Applications

Gas-Phase Elimination Kinetics

- Study : The elimination kinetics of compounds similar to Ethyl 4-{[3-(4-methylpiperidin-1-YL)propyl]-amino}piperidine-1-carboxylate were studied in a gas-phase environment. This research provides insights into the reaction mechanisms and kinetics at high temperatures and pressures, indicating potential applications in chemical process engineering and understanding the stability of such compounds under extreme conditions (Monsalve et al., 2006).

Palladium-Catalyzed Aminocarbonylation

- Study : Piperidine derivatives, closely related to this compound, have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation. This application is crucial in the synthesis of complex organic compounds, indicating the relevance of such compounds in synthetic organic chemistry (Takács et al., 2014).

Antagonists for PAF-Receptor

- Study : A class of 4-aminopiperidines, structurally similar to the compound , was synthesized and evaluated for PAF-receptor antagonist activity. This indicates potential applications in the development of therapeutic agents targeting PAF-receptors, which are significant in inflammatory responses (Benmehdi et al., 2008).

Antituberculosis Activity

- Study : A series of compounds including ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, which are structurally related to the compound , were evaluated for antituberculosis activity. This suggests potential applications in the development of new therapeutic agents against tuberculosis (Jeankumar et al., 2013).

Anticancer Agents

- Study : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents. This indicates the potential use of similar piperidine derivatives in cancer therapy (Rehman et al., 2018).

Mechanism of Action

Target of Action

Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biochemical pathways due to their presence in numerous classes of pharmaceuticals .

Pharmacokinetics

The molecular weight of the compound is 31146 , which may influence its pharmacokinetic properties.

Result of Action

Piperidine derivatives are known to have various effects on cellular processes due to their interaction with different biological targets .

Biochemical Analysis

Biochemical Properties

Ethyl 4-{[3-(4-methylpiperidin-1-yl)propyl]-amino}piperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This interaction inhibits the enzyme’s activity, leading to an accumulation of acetylcholine, which can affect neurotransmission.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, its binding to acetylcholinesterase inhibits the enzyme’s activity, leading to increased levels of acetylcholine . This inhibition can result in enhanced neurotransmission and potential therapeutic effects for neurological disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its degradation products can have different biochemical properties . Long-term exposure to the compound in vitro and in vivo has been associated with sustained changes in cellular function, including alterations in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and memory by modulating neurotransmission . At high doses, it can have toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are likely due to the compound’s interaction with multiple biomolecules and its impact on cellular metabolism.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biochemical properties and contribute to the compound’s overall effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s biochemical effects and its overall distribution within tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it has been observed to localize in the endoplasmic reticulum and Golgi apparatus, where it can influence protein processing and trafficking. These subcellular interactions are essential for the compound’s overall biochemical effects.

Properties

IUPAC Name |

ethyl 4-[3-(4-methylpiperidin-1-yl)propylamino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33N3O2/c1-3-22-17(21)20-13-7-16(8-14-20)18-9-4-10-19-11-5-15(2)6-12-19/h15-16,18H,3-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWFGWMYGDUCPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NCCCN2CCC(CC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

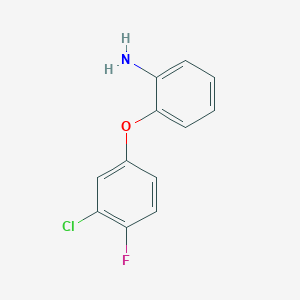

![2-[3-(Tert-butyl)phenoxy]aniline](/img/structure/B1328180.png)

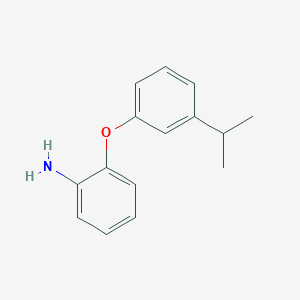

![2-[4-(Tert-butyl)phenoxy]aniline](/img/structure/B1328184.png)

![5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1328190.png)

![(2E)-3-(3-{[(3,5-Dimethylisoxazol-4-YL)methoxy]-methyl}-4-methoxyphenyl)acrylic acid](/img/structure/B1328194.png)

![4-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-5-methylisoxazole-3-carboxylic acid](/img/structure/B1328195.png)

![3-(3,4-dichlorobenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B1328199.png)

![5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1328206.png)

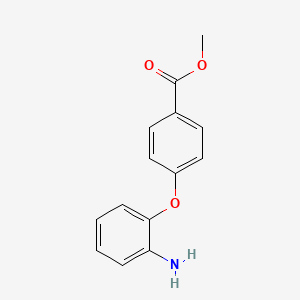

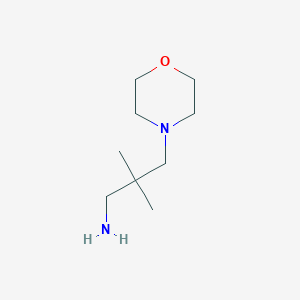

![2-[(3-Hydroxypropyl)amino]nicotinonitrile](/img/structure/B1328208.png)